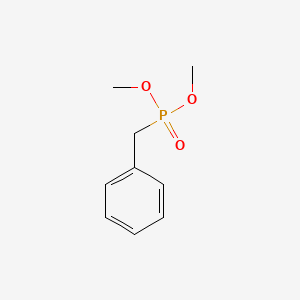

Dimethyl benzylphosphonate

Description

Historical Context and Discovery Timeline

The synthesis of dimethyl benzylphosphonate is rooted in the Michaelis–Arbuzov reaction , a method pioneered by Aleksandr Arbuzov in the early 20th century. This reaction involves the interaction of trivalent phosphorus esters with alkyl halides to yield pentavalent phosphorus compounds. For this compound, the reaction typically employs benzyl bromide and trimethyl phosphite under thermal conditions (110°C), as documented in modern synthetic protocols. Early reports of its synthesis date to the mid-20th century, with refinements in purification techniques—such as vacuum distillation—enabling high-purity yields (66%).

The compound’s discovery aligns with broader advancements in organophosphorus chemistry, particularly the development of flame retardants and plasticizers. Its structural similarity to nerve agent precursors, such as dimethyl methylphosphonate, later spurred interest in its reactivity and applications.

Fundamental Chemical Characteristics

Molecular Structure and Physical Properties

This compound has a molecular weight of 200.17 g/mol and a density of 1.139 g/cm³ . Its boiling point is 132°C at 0.3 Torr , and the compound exists as a colorless liquid at room temperature. The SMILES notation (COP(=O)(CC1=CC=CC=C1)OC) and IUPAC name (dimethoxyphosphorylmethylbenzene) reflect its benzyl-linked phosphoryl group with two methoxy substituents.

Spectroscopic Data

Position Within Organophosphorus Compound Classifications

This compound belongs to the phosphonate ester subclass of organophosphorus compounds, defined by the C–PO(OR)₂ structure. Key classification aspects include:

Properties

IUPAC Name |

dimethoxyphosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O3P/c1-11-13(10,12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNYTKJCHFEIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308260 | |

| Record name | Dimethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-47-7 | |

| Record name | Dimethyl P-(phenylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation Method

This method has been extensively studied for its efficiency and simplicity. The following table summarizes key parameters associated with this method:

| Parameter | Value |

|---|---|

| Base Used | Sodium Hydroxide / Triethylamine |

| Reaction Temperature | Room Temperature to 50°C |

| Reaction Time | 4-12 hours |

| Typical Yield | Up to 90% |

The reaction typically requires monitoring for completion using techniques such as NMR spectroscopy.

Phosphorylation Method

This method provides a versatile approach but requires careful handling due to the reactivity of phosphorus compounds. The following table outlines the critical aspects:

| Parameter | Value |

|---|---|

| Phosphorylating Agent | Phosphorus Oxychloride |

| Methylating Agent | Dimethyl Sulfate / Dimethyl Carbonate |

| Reaction Temperature | 60-80°C |

| Reaction Time | 6-24 hours |

| Typical Yield | Varies (50-85%) |

The purification process often involves column chromatography to isolate the desired product from byproducts.

Research Findings

Recent studies have shown that optimizing reaction conditions significantly influences yield and purity. For instance, using microwave irradiation has been reported to enhance reaction rates and improve yields for certain phosphonates, including dimethyl benzylphosphonate.

Table: Comparative Yields from Different Methods

| Method | Yield (%) | Notes |

|---|---|---|

| Direct Alkylation | Up to 90% | Simple and efficient |

| Phosphorylation | Varies (50-85%) | More complex, requires careful handling |

Chemical Reactions Analysis

Condensation with Dialkyl Phosphites

Dimethyl α-hydroxy-benzylphosphonate reacts with dimethyl phosphite under reflux in toluene, forming phosphorylated α-hydroxy derivatives (e.g., 7a and 8a ) via a 6-membered transition state involving methanol. This autocatalytic process is initiated by trace water, with the reaction completing in 24 hours at 110°C .

Mechanistic Insights

-

Step 1 : The hydroxy group of α-hydroxyphosphonate attacks the phosphorus atom of the trivalent tautomer (MeO)₂POH.

-

Step 2 : Methanol facilitates proton transfer, stabilizing the transition state (ΔG = 136.4 kJ/mol) .

-

Product : A 25:75 mixture of 7a (dimethyl α-methoxyphosphoryloxy-benzylphosphonate) and 8a (hydrolyzed derivative) forms due to partial hydrolysis .

Substituent Effects on Reactivity

| Substituent (Position) | Electron Effect | Conversion Efficiency |

|---|---|---|

| 4-Methyl (EDG) | Decreased | Moderate |

| 4-Cl, 4-CF₃, 4-NO₂ (EWG) | Increased | High |

Electron-withdrawing groups enhance the hydroxy group's deprotonation ability, accelerating the reaction .

Acylation and Sulfonation Reactions

Dimethyl benzylphosphonate derivatives undergo efficient acylation and sulfonation at the α-hydroxy group:

Acylation with Acyl Chlorides

-

Conditions : Triethylamine catalyst, reflux in acetone.

-

Outcome : Yields of 78–99% for acylated products (e.g., acetylated derivatives) .

Mesylation/Tosylation

-

Reagents : Methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl).

-

Procedure : Reacted at 0°C in dichloromethane with triethylamine .

-

Product Stability : Mesylates with electron-donating groups (e.g., 4-OMe) are stable, while those with electron-withdrawing groups undergo substitution .

Thermodynamic Data for Mesylate Stability

| Compound | Substituent | ΔG (kJ/mol) | Stability |

|---|---|---|---|

| 5a | H | +49.1 | Stable |

| 5g | 4-OMe | -9.0 | Unstable |

Michaelis-Arbuzov Reactions

Dimethyl α-mesyloxy-benzylphosphonate participates in Arbuzov reactions with triethyl phosphite to yield bisphosphonates:

Reaction Conditions

Representative Outcomes

| Starting Material | Product (Bisphosphonate) | Yield (%) |

|---|---|---|

| 5a (H) | 18a | 80 |

| 5d (4-Me) | 18d | 76 |

The reaction proceeds via nucleophilic substitution at phosphorus, with competing hydrolysis forming diethyl phosphite .

Alkoxy Group Substitution

-

Reagents : Alcohols (e.g., ethanol, butanol) under microwave irradiation.

-

Conditions : 135–150°C, 2.5–4.5 hours.

-

Outcome : Quantitative conversion to α-alkoxyphosphonates (e.g., 14a ) .

Chlorination

-

Reagent : HCl in benzene.

-

Mechanism : Sₙ1 pathway via carbocation intermediates.

-

Example : Mesylate 5g converts to chlorophosphonate 9g (ΔG = -14.1 kJ/mol) .

Hydrophosphonylation

While not directly studied for this compound, analogous diethyl derivatives undergo hydrophosphonylation:

-

Abramov Reaction : Adds to aldehydes forming α-hydroxyphosphonates .

-

Pudovik Reaction : Adds to imines yielding aminophosphonates .

Spectroscopic Characterization

Key NMR data for this compound derivatives:

| Compound | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) |

|---|---|---|

| 7a | 21.8 | 7.39–7.34 (m, 3H), 5.03 (d, 1H) |

| 8a | 18.2 | 7.32–7.28 (m, 3H), 4.98 (s, 1H) |

Scientific Research Applications

Organic Synthesis

Dimethyl benzylphosphonate serves as a crucial reagent in organic synthesis. It is utilized in the formation of new compounds, particularly in the preparation of phosphonates and related derivatives. The compound can undergo oxidative dephosphorylation to yield symmetrical trans-stilbenes, showcasing its utility in creating complex organic molecules under mild conditions .

Key Reactions:

- Oxidative Dephosphorylation: this compound reacts with dioxygen to produce trans-stilbenes efficiently, demonstrating high selectivity and functional group tolerance .

- Palladium-Catalyzed Cross-Coupling: It is involved in palladium-catalyzed reactions that facilitate the synthesis of various arylphosphonates and other derivatives .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against pathogenic strains of Escherichia coli. Research indicates that these compounds exhibit significant cytotoxic effects, making them potential substitutes for traditional antibiotics, especially in light of rising antibiotic resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Strain |

|---|---|---|

| Diethyl Benzylphosphonate | 12 | E. coli K12 |

| 3,5-Difluorobenzylphosphonate | 8 | E. coli R2-R4 |

| Other Derivatives | Varies | Various Pathogens |

Anticancer Properties

This compound has also been studied for its anticancer activity. A series of acylated α-hydroxy-benzylphosphonates showed moderate cytostatic effects across multiple cancer cell lines, including breast and prostate cancers. Notably, some derivatives displayed enhanced toxicity against multidrug-resistant cancer cell lines .

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Acylated α-Hydroxy-Benzylphosphonate | MDA-MB-231 (Breast Cancer) | 25 |

| Acylated α-Hydroxy-Benzylphosphonate | PC-3 (Prostate Cancer) | 30 |

| Acylated α-Hydroxy-Benzylphosphonate | HT-29 (Colon Cancer) | 20 |

Materials Science

In materials science, this compound is explored as a flame retardant additive. Its phosphorus content contributes to the flame-retardant properties of polymers, making it suitable for applications in coatings and plastics .

Key Findings:

- Flame Retardancy: Compounds containing phosphorus, including this compound, have shown effectiveness in both gas and condensed phases during combustion tests .

Case Study 1: Antimicrobial Efficacy

A study evaluated various this compound derivatives against clinical strains of E. coli. The findings indicated that certain modifications to the phenyl ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug development efforts .

Case Study 2: Anticancer Activity

In a comprehensive screening of phosphonates against eight tumor cell lines, acylated derivatives of this compound demonstrated promising cytotoxic effects, particularly against drug-resistant strains. This highlights the potential for these compounds in developing new cancer therapies .

Mechanism of Action

The mechanism by which dimethyl benzylphosphonate exerts its effects varies depending on its application. In antimicrobial research, it is believed to interact with bacterial DNA, altering its topology and inhibiting replication . In other contexts, it may act as a ligand, binding to specific enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects : Para-substituents (e.g., boronic acid) on diethyl benzylphosphonates enhance antimicrobial activity by 8–16-fold compared to unsubstituted analogs .

Ester Group Impact : Ethyl esters generally outperform methyl esters in bioavailability and membrane penetration due to increased lipophilicity .

Synergy with Antibiotics : Compounds 3 and 6 exhibit additive effects with ciprofloxacin, reducing bacterial resistance emergence .

Biological Activity

Dimethyl benzylphosphonate (DBP) is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer research and antimicrobial applications. This article explores the biological activity of DBP, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its phosphonate group attached to a benzyl moiety. Its general structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of DBP derivatives. In a study published in Molecules, various derivatives of dimethyl α-hydroxy-benzylphosphonates were tested against multiple tumor cell lines, including breast, prostate, lung, and colon cancers. The results indicated that certain compounds exhibited moderate cytostatic effects at a concentration of 50 µM.

Table 1: Cytostatic Effects of Dimethyl α-Hydroxy-Benzylphosphonates

| Compound | Cell Line | Cytostatic Effect (%) |

|---|---|---|

| 1a | MDA-MB-231 (Breast) | 29.7 ± 4.7 |

| 4d | A431 (Epidermoid Carcinoma) | 36.1 ± 2.3 |

| 2d | HT-29 (Colon) | 33.0 ± 2.4 |

| 3a | Ebc-1 (Lung) | 36.8 ± 1.9 |

| 4c | A2058 (Melanoma) | 40.8 ± 4.8 |

The study found that the introduction of acyloxy groups increased the cytotoxicity against multidrug-resistant cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

The mechanism by which DBP exerts its anticancer effects appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of substituents on the phenyl ring significantly influenced the activity; for instance, trifluoromethyl substitutions increased toxicity against certain cancer lines .

Case Study: Multidrug Resistance

A notable finding from the research indicated that some DBP analogues were effective against multidrug-resistant cell lines, which typically evade conventional chemotherapeutics via P-glycoprotein-mediated drug extrusion. The study utilized tariquidar, a P-glycoprotein inhibitor, to assess the role of this efflux pump in the observed hypersensitivity of certain cell lines .

Antimicrobial Activity

Beyond its anticancer properties, DBP has also been evaluated for its antimicrobial potential. Research has shown that derivatives of dimethyl benzylphosphonates exhibit significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Dimethyl Benzylphosphonates

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DBP Derivative A | K12 | 32 µg/mL |

| DBP Derivative B | R2 | 16 µg/mL |

Preliminary studies indicate that these compounds may be effective against both Gram-positive and Gram-negative bacteria, suggesting their potential utility in treating infections caused by resistant strains .

Q & A

Basic: How can researchers optimize the synthesis of dimethyl benzylphosphonate derivatives to achieve high yields and purity?

To optimize synthesis, focus on reaction conditions such as solvent selection, temperature control, and stoichiometric ratios. For example, diethyl benzylphosphonate synthesis involves distillation for purification (bp 156–158°C at 13 mm Hg) and characterization via refractive index (n²₀D 1.4957) to confirm purity . For derivatives like dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent), ensure inert atmospheres and controlled reagent addition to minimize side reactions. Use flash chromatography (e.g., silica gel with light petroleum/ethyl acetate) for purification .

Advanced: What mechanistic insights explain the role of chiral dirhodium(II) carboxylate catalysts in N–H insertion reactions with this compound derivatives?

Chiral dirhodium catalysts (e.g., 2 mol% Rh₂(OAc)₄) enable enantioselective N–H insertion by stabilizing carbenoid intermediates. The reaction with dimethyl α-diazobenzylphosphonate and benzyl carbamate proceeds via a metal-associated transition state, where the catalyst’s chiral environment directs stereochemistry. Computational studies suggest that π-π interactions between the catalyst’s carboxylate ligands and the substrate enhance selectivity .

Basic: What analytical techniques are critical for verifying the purity and structural integrity of this compound compounds?

Key techniques include:

- NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR provide structural confirmation. For example, benzylphosphonate derivatives show distinct ³¹P NMR shifts (δ ~26.9 ppm) .

- Chromatography : Use reverse-phase HPLC or GC-MS to detect impurities.

- Physical properties : Measure boiling points and refractive indices to compare with literature values .

- Elemental analysis : Validate molecular composition .

Advanced: How do structural modifications in benzylphosphonate oligonucleotides (ODNs) influence their biological activity and RNase H induction?

Terminal modifications (e.g., tB-ODN4) enhance RNase H activity by reducing steric hindrance, enabling effective HCV gene inhibition (~96%). In contrast, scattered modifications disrupt enzyme-substrate interactions. Computational docking studies reveal that terminal benzylphosphonate groups align with RNase H’s active site, facilitating cleavage .

Basic: What safety protocols are essential when handling this compound derivatives in the laboratory?

- Personal protective equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Spill management : Collect spills with inert materials (e.g., sand) and dispose in sealed containers .

- Emergency measures : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .

Advanced: What computational methods are employed to study the interaction of benzylphosphonate inhibitors with enzymes like geranylgeranyl diphosphate synthase?

Molecular dynamics (MD) simulations and X-ray crystallography reveal binding modes. For example, benzylphosphonate analogs occupy the enzyme’s isoprenoid-binding pocket, with hydrogen bonds between the phosphonate group and conserved aspartate residues. Free energy calculations (e.g., MM-PBSA) quantify binding affinities .

Basic: How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Accelerated stability testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.

- pH studies : Dissolve the compound in buffers (pH 2–12) and analyze hydrolysis products using ³¹P NMR .

- Kinetic analysis : Calculate rate constants for degradation pathways .

Advanced: What strategies mitigate steric hindrance in benzylphosphonate-modified oligonucleotides to improve therapeutic efficacy?

- Terminal vs. scattered modifications : Terminal placement of benzylphosphonate groups minimizes interference with RNase H activity.

- Backbone flexibility : Introduce spacer units (e.g., polyethylene glycol) between modifications to enhance enzyme accessibility .

Basic: What are the key considerations for scaling up benzylphosphonate synthesis from milligram to gram quantities?

- Reagent purity : Use distilled solvents and high-purity starting materials.

- Reaction monitoring : Employ in-situ FTIR or TLC to track progress.

- Purification scalability : Replace column chromatography with recrystallization or fractional distillation .

Advanced: How do electronic effects of substituents on the benzyl group influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the phosphorus center, accelerating Suzuki-Miyaura couplings. Hammett plots correlate substituent σ values with reaction rates, while DFT calculations predict transition-state energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.